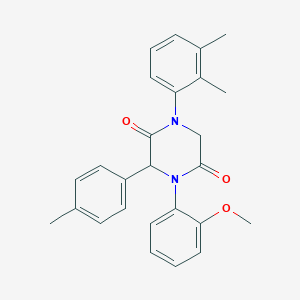
1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione, also known as TAK-659, is a small molecule inhibitor that has been extensively researched for its potential use in cancer treatment. This compound belongs to the class of piperazinediones and has shown promising results in inhibiting the growth and proliferation of cancer cells.
Wirkmechanismus
1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione inhibits BTK by binding to its active site and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways, including the PI3K-AKT and NF-κB pathways, which are involved in cell survival and proliferation. This compound also induces apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies. It has been tested in various cancer cell lines and animal models, including CLL and NHL. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In addition, this compound has been found to be well-tolerated in animal studies, with no significant toxicity observed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione is its selectivity for BTK, which reduces the risk of off-target effects. This compound has also shown efficacy in CLL and NHL, which are difficult-to-treat hematological malignancies. However, one of the limitations of this compound is its potential for drug resistance, which has been observed in some preclinical studies. Further research is needed to address this issue and to optimize the dosing and administration of this compound.
Zukünftige Richtungen
There are several future directions for research on 1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione. One area of focus is the development of combination therapies that enhance the anti-tumor activity of this compound. For example, this compound has been shown to synergize with other BTK inhibitors and with drugs that target the PI3K-AKT pathway. Another area of research is the identification of biomarkers that can predict response to this compound and monitor treatment efficacy. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in patients with CLL and NHL, and to explore its potential for use in other hematological malignancies.
Synthesemethoden
The synthesis of 1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione involves the reaction of 2,3-dimethylphenyl isocyanate, 2-methoxyphenylboronic acid, and 4-methylphenylboronic acid with 1,4-bis(bromomethyl)benzene in the presence of a palladium catalyst. The reaction produces this compound as a white solid with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound is a selective inhibitor of the Bruton's tyrosine kinase (BTK), which is a key enzyme in the B-cell receptor signaling pathway. This pathway plays a crucial role in the survival and proliferation of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Eigenschaften
Molekularformel |
C26H26N2O3 |
|---|---|
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
1-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)-3-(4-methylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C26H26N2O3/c1-17-12-14-20(15-13-17)25-26(30)27(21-10-7-8-18(2)19(21)3)16-24(29)28(25)22-9-5-6-11-23(22)31-4/h5-15,25H,16H2,1-4H3 |
InChI-Schlüssel |
YDZXJXDAJPDJBC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=CC=C3OC)C4=CC=CC(=C4C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=CC=C3OC)C4=CC=CC(=C4C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


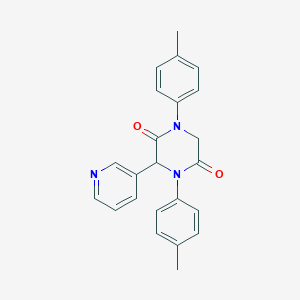
![1-(4-Methylphenyl)-3-[4-(methylsulfanyl)phenyl]-4-phenyl-2,5-piperazinedione](/img/structure/B242408.png)
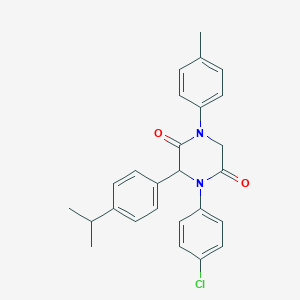


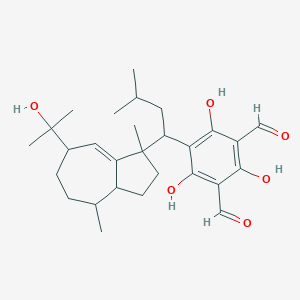

![4-(2,4-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242417.png)
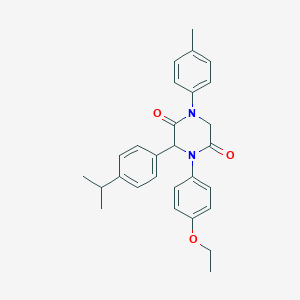

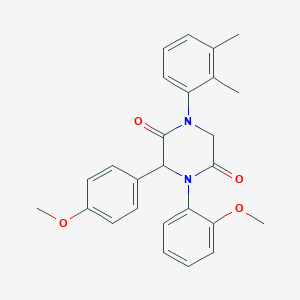

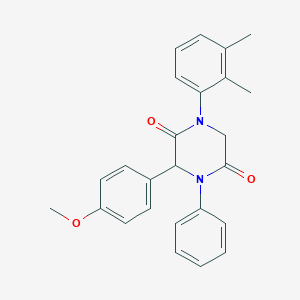
![1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242426.png)
